(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate

Stereoselective pharmacology Anticonvulsant drug development Enantiomeric potency ratio

(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate (CAS 1253790-25-8, MFCD18072492) is a Boc-protected functionalized amino acid derivative formally designated as Lacosamide Impurity 10 under ICH-aligned regulatory frameworks. With molecular formula C₁₆H₂₄N₂O₄ and molecular weight 308.37 g/mol, the compound exists as a single (S)-enantiomer at the α-carbon bearing the methoxymethyl and benzylamide substituents.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
Cat. No. B8232890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
InChIInChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(11-21-4)14(19)17-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20)/t13-/m0/s1
InChIKeyZEWWJSJMNBJIKR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate: Chiral Identity, Pharmacopeial Classification, and Procurement Context


(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate (CAS 1253790-25-8, MFCD18072492) is a Boc-protected functionalized amino acid derivative formally designated as Lacosamide Impurity 10 under ICH-aligned regulatory frameworks [1]. With molecular formula C₁₆H₂₄N₂O₄ and molecular weight 308.37 g/mol, the compound exists as a single (S)-enantiomer at the α-carbon bearing the methoxymethyl and benzylamide substituents . As a protected precursor to (S)-lacosamide (SPM 6953), it serves as a critical reference standard for chiral purity assessment, analytical method validation (AMV), and quality control (QC) release testing during Abbreviated New Drug Application (ANDA) submissions and commercial manufacture of the antiepileptic drug lacosamide (Vimpat®) [2]. The compound is supplied with full characterization data compliant with USP and Ph.Eur. regulatory guidelines, at purities typically ≥95% .

Why Generic Substitution of (S)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate Fails: The Irreducible Role of Absolute Stereochemistry and Protecting Group Identity


Substituting this (S)-Boc-protected benzylamide with its (R)-enantiomer (CAS 880468-89-3), a racemic mixture (CAS 1352305-14-6), or a Cbz-protected analog (CAS 196601-68-0) is not scientifically equivalent. The (S)-configuration at the α-carbon is the critical determinant of pharmacological inactivity: while (R)-lacosamide exhibits potent anticonvulsant activity across multiple seizure models, the corresponding (S)-enantiomer is ≥100-fold less potent [1]. In the 4-aminopyridine (4-AP) induced epileptiform activity model, the (R)-enantiomer reduces tonic duration with an EC₅₀ of 41 μM, whereas the (S)-stereoisomer at concentrations up to 320 μM produces no significant effect (P > 0.05) [2]. Furthermore, the Boc group provides acid-labile orthogonal protection that is selectively removable under mild conditions (e.g., phosphoric acid or TFA) without compromising chiral integrity, in contrast to Cbz which requires hydrogenolytic conditions that may be incompatible with downstream functionality [3]. The USP 2025 monograph mandates a limit of NMT 0.15% for the (S)-enantiomer in lacosamide drug substance, underscoring the absolute requirement for stereochemically defined reference materials of this specific compound [4].

Quantitative Differentiation Evidence for (S)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate Against Closest Analogs


Stereoselective Anticonvulsant Pharmacological Activity: ≥100-Fold Potency Differential Between (R)- and (S)-Configured Enantiomers

Pharmacological activity in seizure models resides exclusively in the (R)-enantiomer of lacosamide. The (S)-enantiomer (derivable from this compound upon Boc deprotection and acetylation) is at least 100-fold less potent than the (R)-enantiomer across multiple seizure models, as established in the foundational medicinal chemistry characterization [1]. In the maximal electroshock seizure (MES) model in mice, (R)-lacosamide exhibits an ED₅₀ of 4.5 mg/kg i.p., whereas the (S)-stereoisomer (SPM 6953) requires 10–22-fold higher doses for equivalent effect [2]. In both seizure and anxiety behavioral tests, the (S)-enantiomer was found to be inactive, suggesting that the stereoselective mechanism of action—use-dependent inhibition of voltage-gated sodium channels—is exclusively engaged by the (R)-configuration [3].

Stereoselective pharmacology Anticonvulsant drug development Enantiomeric potency ratio

Electrophysiological Stereoselectivity: (R)-Lacosamide EC₅₀ 41–71 μM vs. (S)-Stereoisomer No Significant Effect at 320 μM in 4-AP Epileptiform Model

In the 4-aminopyridine (4-AP; 100 μM) induced epileptiform activity model in rat visual cortex slices, (R)-lacosamide reduced tonic duration with an EC₅₀ of 41 μM and reduced maximal firing frequency with an EC₅₀ of 71 μM. In a direct head-to-head comparison within the same experimental system, the (S)-stereoisomer (SPM 6953), which is the deprotected and acetylated derivative of the target compound, at concentrations of 100–320 μM produced no significant effect on spontaneous ictal activity (n = 3–4, P > 0.05) [1]. Physiological synaptic transmission (fEPSP amplitude and duration) in CA1 of rat hippocampus remained unaltered by either enantiomer at concentrations up to 1 mM (P > 0.05, n = 4), confirming that the stereoselective effect is specific to pathological ictal discharges rather than general neuronal suppression [2]. The inactivity of the (S)-enantiomer at concentrations up to 7.8-fold above the (R)-EC₅₀ for tonic duration reduction demonstrates that the anticonvulsant target site exhibits stringent stereochemical discrimination.

Electrophysiology Epileptiform activity Stereoselective target engagement

Chiral Chromatographic Resolution: Baseline Separation of (R)- and (S)-Enantiomers with Resolution ≥5.8 and LOQ 0.48 μg/mL (0.048% w/w)

A validated normal-phase HPLC method employing USP L40 packing material (250 × 4.6 mm, 5 μm) with n-hexane/ethanol mobile phase achieved complete baseline separation of lacosamide and its (S)-enantiomer with a minimum resolution of 5.8 within a 25-minute run time [1]. Accuracy studies for stereoselective and enantiomeric purity trials conducted between 10% and 200% of the target concentration yielded recovery values ranging from 99.4% to 103.1%, with linear regression coefficients >0.997 [2]. In an alternative validated chiral method using a Chiralpak IC column (25 mm × 4.6 mm, 5 μm) with n-hexane:ethanol (85:15, v/v) at 27°C, the USP resolution between enantiomers exceeded 5.0, with a limit of detection (LOD) of 0.17 μg/mL and a limit of quantification (LOQ) of 0.48 μg/mL for the (S)-enantiomer at a test concentration of 1000 μg/mL—corresponding to a detection capability of 0.017% (w/w) and quantification at 0.048% (w/w) relative to the main drug peak . Method precision at the LOQ concentration showed an RSD of 5.8% across six replicate injections, with recovery of the (S)-enantiomer from lacosamide matrix ranging from 105% to 107% .

Chiral chromatography Enantiomeric separation Method validation

USP 2025 Enantiomeric Purity Specification: S-Enantiomer Limit NMT 0.15% with System Suitability Requirements for Chiral Reference Standards

The USP 2025 Lacosamide monograph codifies a stringent enantiomeric purity specification: the (S)-enantiomer content in lacosamide drug substance must not exceed 0.15% (NMT 0.15%) [1]. The official method employs a chiral LC system with L51 packing (4.6 mm × 25 cm, 10 μm), a mobile phase of heptane:isopropyl alcohol:water (90:10:0.3), and UV detection at 215 nm. System suitability requirements include a resolution of NLT 3.0 between the (S)-enantiomer and lacosamide (relative retention times 0.75 and 1.0, respectively) and a signal-to-noise ratio of NLT 10 for the (S)-enantiomer peak [2]. The system suitability solution is prepared at 1 mg/mL USP Lacosamide RS spiked with 5 μg/mL USP Lacosamide S-Enantiomer RS—representing a 0.5% (w/w) spike level, or 3.3× the acceptance limit [3]. This specification creates an absolute requirement for a well-characterized (S)-enantiomer reference standard (such as this Boc-protected compound or its deprotected acetylated form) to enable method development, system suitability testing, and routine QC batch release. The European Pharmacopoeia (Ph.Eur.) maintains equivalent specifications under EP Impurity A (S-enantiomer) [4].

Pharmacopeial specification Regulatory compliance Chiral impurity limit

Orthogonal Boc vs. Cbz Protecting Group Strategy: Acid-Labile Boc Enables Selective Deprotection While Preserving Chiral Integrity During Lacosamide Synthesis

The Boc (tert-butoxycarbonyl) protecting group in this compound provides orthogonal protection relative to the alternative Cbz (benzyloxycarbonyl) strategy used in the analog (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (CAS 196601-68-0). Boc is selectively removable under acidic conditions (TFA in dichloromethane, or phosphoric acid in organic solvent), generating isobutylene and CO₂ as benign byproducts, while remaining stable to catalytic hydrogenolysis and basic conditions [1]. In contrast, Cbz is stable to acidic conditions but requires hydrogenolytic cleavage (H₂, Pd/C), which may be incompatible with substrates bearing reduction-sensitive functionality [2]. When both Boc and Cbz groups are present on a synthetic intermediate, Cbz can be removed by catalytic hydrogenation while Boc remains intact, or conversely Boc can be cleaved by acid while Cbz is preserved—a critical orthogonal design principle not possible with either group alone [3]. In the lacosamide synthetic route, the Boc group of the (R)-intermediate is deprotected using phosphoric acid, a method specifically developed to preserve chiral purity at the α-carbon; this step generates (R)-2-amino-N-benzyl-3-methoxypropionamide, which is then acetylated to yield (R)-lacosamide with high enantiomeric excess [4]. The overall yield from N-Boc-D-serine through this four-step sequence (methylation, benzylamine amidation, Boc deprotection, acetylation) is approximately 60–76%, depending on optimization of the amidation coupling reagent [5].

Protecting group strategy Orthogonal deprotection Chiral synthesis

Enantiomeric Impurity Quantification in Pharmaceutical Formulations: S-Enantiomer Content Below 0.1% Achievable with Validated Nano-LC Methodologies

A nano-liquid chromatography (nano-LC) method validated for the enantiomeric separation of lacosamide demonstrated complete separation of (R)-lacosamide and its (S)-enantiomer in less than 9.0 minutes, with quantification limits enabling detection of enantiomeric impurities below 0.1% (w/w) [1]. In analysis of commercial pharmaceutical formulations, the measured content of enantiomeric impurities was confirmed to be below 0.1%, and the labeled content of (R)-lacosamide agreed with the quantified values, confirming that commercial lacosamide drug products meet the USP specification of NMT 0.15% for the (S)-enantiomer [2]. A separate stability-indicating method for the determination of (S)-lacosamide in drug substance demonstrated linearity over the range of 0.1280 μg/mL to 3.0525 μg/mL, with method precision below 2.0% RSD, providing an analytical range spanning approximately 24-fold for impurity quantification [3]. These orthogonal analytical approaches confirm that (S)-configured reference materials—including the Boc-protected precursor—are essential for calibrating and validating the diverse chromatographic methods used across the pharmaceutical industry for enantiomeric purity assessment.

Enantiomeric purity Pharmaceutical quality control Nano-LC quantification

High-Value Procurement and Application Scenarios for (S)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate Based on Quantitative Differentiation Evidence


Regulatory Reference Standard for USP/Ph.Eur. Chiral Purity Testing in ANDA and Commercial Lacosamide Manufacturing

The USP 2025 monograph mandates that lacosamide drug substance contains NMT 0.15% of the (S)-enantiomer, with system suitability requiring a resolution of NLT 3.0 and S/N ratio NLT 10 for the (S)-enantiomer peak using a 5 μg/mL USP Lacosamide S-Enantiomer RS standard [1]. (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate serves as a well-characterized, Boc-protected precursor to this regulatory impurity standard. It is supplied with full characterization data (NMR, HPLC, MS) compliant with ICH Q3A/Q3B guidelines, enabling its direct use for analytical method development, method validation (AMV), and QC batch release testing during ANDA submissions or commercial lacosamide production [2]. The demonstrated chiral chromatographic resolution of ≥5.8 with LOQ of 0.48 μg/mL (0.048% w/w) provides a >3-fold analytical safety margin below the 0.15% acceptance criterion .

Stereochemical Reference for Pharmacological Specificity Studies: Differentiating (R)-Lacosamide Anticonvulsant Activity from (S)-Enantiomer-Mediated CRMP2 Pathway Effects

Whereas (R)-lacosamide acts primarily through slow inactivation of voltage-gated sodium channels (VGSCs) with EC₅₀ values of 41–71 μM in the 4-AP epileptiform model, the (S)-enantiomer is inactive at this target up to 320 μM [1]. However, emerging evidence indicates that (S)-lacosamide (derivable from this Boc-protected intermediate) selectively inhibits CRMP2 phosphorylation by cyclin-dependent kinase 5 (Cdk5), a distinct mechanism that subverts neurite outgrowth independently of VGSC modulation [2]. This compound therefore serves a dual purpose: as a negative control for VGSC-mediated anticonvulsant screening (confirming target selectivity) and as a selective probe for CRMP2-mediated neurobiological processes relevant to neuropathic pain and neuronal development . Procurement of the (S)-configured Boc intermediate enables medicinal chemistry laboratories to access both pharmacological profiles through controlled deprotection and derivatization.

Orthogonal Protecting Group Strategy Development: Boc/Cbz Pair Enables Selective Sequential Deprotection in Multi-Step Peptide and Amino Acid Synthesis

The Boc group in this compound is selectively removable under acidic conditions (phosphoric acid/butanone or TFA/CH₂Cl₂) while remaining completely stable to catalytic hydrogenolysis [1]. This orthogonality with the Cbz protecting group—which is cleaved by H₂/Pd-C but stable to acid—allows synthetic chemists to design multi-step routes where either protecting group can be removed without affecting the other [2]. In the lacosamide synthetic pathway, the phosphoric acid-mediated Boc deprotection protocol was specifically developed to preserve chiral integrity at the α-carbon, yielding the free amine intermediate with >98% enantiomeric excess before acetylation . This validated deprotection chemistry makes the (S)-Boc intermediate a versatile building block for exploring structure-activity relationships (SAR) of lacosamide analogs where orthogonal protection of multiple amino functionalities is required, and for developing novel synthetic routes to chiral α-amino acid derivatives where stereochemical fidelity must be rigorously maintained.

Impurity Fate and Forced Degradation Studies for Stability-Indicating Method Validation

The stability-indicating normal-phase HPLC method validated by Vadagam et al. (2023) for the separation and quantification of the (S)-enantiomer in lacosamide drug substance and tablet dosage forms incorporates forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the (S)-enantiomer peak is fully resolved from degradation products [1]. The method achieved a minimum resolution of 5.8 with accuracy recovery values from 99.4% to 103.1% and linear regression >0.997 across the range of 10–200% of the target impurity level [2]. (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, as the Boc-protected precursor to the (S)-enantiomer impurity, is essential for spiking experiments in forced degradation studies, enabling analytical laboratories to establish that their stability-indicating methods are truly specific—i.e., capable of distinguishing the chiral impurity from both the main drug peak and from all degradation products generated under ICH Q1A(R2) stress conditions.

Quote Request

Request a Quote for (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.